An In-Depth Technical Guide to N,N'-Dipentylhexane-1,6-diamine: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to N,N'-Dipentylhexane-1,6-diamine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dipentylhexane-1,6-diamine is a symmetrically substituted aliphatic diamine that has garnered interest in various scientific fields, particularly in polymer chemistry and biomedical research. Its molecular structure, characterized by a flexible six-carbon backbone and two terminal secondary amine groups each bearing a pentyl substituent, imparts a unique combination of properties. The presence of the long alkyl chains introduces significant hydrophobicity, which can be harnessed to modulate the physicochemical characteristics of materials and delivery systems. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of N,N'-Dipentylhexane-1,6-diamine, with a focus on its role as a versatile building block in the development of advanced materials and therapeutic delivery vectors.
Molecular Structure and Properties
The fundamental characteristics of N,N'-Dipentylhexane-1,6-diamine are summarized below.
| Property | Value | Source |
| CAS Number | 5429-67-4 | [1] |
| Molecular Formula | C16H36N2 | [1][2] |
| Molecular Weight | 256.47 g/mol | [1][2] |
| IUPAC Name | N,N'-dipentylhexane-1,6-diamine | [3] |
| Appearance | Liquid (predicted) | |
| Purity Specification | ≥ 95% | [2] |
The molecular structure of N,N'-Dipentylhexane-1,6-diamine is depicted in the following diagram:
Caption: 2D representation of N,N'-Dipentylhexane-1,6-diamine.
Synthesis of N,N'-Dipentylhexane-1,6-diamine
The synthesis of N,N'-Dipentylhexane-1,6-diamine can be achieved through several established methods for amine alkylation. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. Two primary approaches are reductive amination and direct N-alkylation.
Reductive Amination
Reductive amination is a widely used method for the formation of C-N bonds and is a highly effective route for the synthesis of N,N'-Dipentylhexane-1,6-diamine.[4] This two-step, one-pot reaction involves the initial formation of an imine from the reaction of a primary amine with an aldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine.[4]
For the synthesis of N,N'-Dipentylhexane-1,6-diamine, the reaction proceeds between hexane-1,6-diamine and two equivalents of pentanal. The reaction is typically carried out in the presence of a suitable reducing agent.
Reaction Scheme:
H₂N-(CH₂)₆-NH₂ + 2 CH₃(CH₂)₃CHO --(Reducing Agent)--> CH₃(CH₂)₄-NH-(CH₂)₆-NH-(CH₂)₄CH₃
Experimental Protocol:
A general protocol for reductive amination is as follows:
-
To a solution of hexane-1,6-diamine (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add pentanal (2.2 equivalents).
-
The mixture is stirred at room temperature to facilitate the formation of the di-imine intermediate. The formation of the imine can be promoted by the addition of a dehydrating agent, such as molecular sieves.
-
A reducing agent, such as sodium borohydride or pyridine-borane, is then added portion-wise to the reaction mixture. The choice of reducing agent is critical to selectively reduce the imine in the presence of the aldehyde.
-
The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the completion of the reaction.
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Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The crude product is then purified by column chromatography or distillation to yield pure N,N'-Dipentylhexane-1,6-diamine.
Caption: General workflow for the synthesis of N,N'-Dipentylhexane-1,6-diamine via reductive amination.
Direct N-Alkylation
Direct N-alkylation of hexane-1,6-diamine with a pentyl halide (e.g., 1-bromopentane) offers an alternative synthetic route. This method involves the nucleophilic substitution of the halide by the amine.[5] A key challenge in this approach is controlling the degree of alkylation to prevent the formation of over-alkylated products (tertiary amines and quaternary ammonium salts).[6]
Reaction Scheme:
H₂N-(CH₂)₆-NH₂ + 2 CH₃(CH₂)₄Br --(Base)--> CH₃(CH₂)₄-NH-(CH₂)₆-NH-(CH₂)₄CH₃
Experimental Protocol:
-
Hexane-1,6-diamine (1 equivalent) is dissolved in a suitable solvent (e.g., acetonitrile, DMF) in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrobromic acid formed during the reaction.
-
1-Bromopentane (2.2 equivalents) is added to the solution, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
A strategy to favor mono-alkylation involves using the amine hydrobromide salt and carefully controlling the stoichiometry of the base to selectively deprotonate the primary amine for reaction, while the newly formed, more basic secondary amine remains protonated and less reactive.[6]
Applications in Polymer Science
N,N'-Dipentylhexane-1,6-diamine serves as a valuable monomer in the synthesis of various polymers, where its structure can be leveraged to tailor the properties of the resulting materials.[3]
Polyamides and Polyurethanes
The diamine functionality of N,N'-Dipentylhexane-1,6-diamine allows it to undergo polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides and polyurethanes, respectively. The incorporation of the flexible hexamethylene spacer and the hydrophobic pentyl side chains can influence properties such as:
-
Flexibility: The long aliphatic backbone and side chains can increase the flexibility and lower the glass transition temperature of the polymer.
-
Solubility: The hydrophobic pentyl groups can enhance the solubility of the polymer in non-polar organic solvents.
-
Thermal Stability: The nature of the repeating unit influences the thermal stability of the resulting polymer.
Epoxy Resins
As a diamine, it can also function as a curing agent or cross-linker for epoxy resins. The reaction of the secondary amine groups with the epoxide rings leads to the formation of a cross-linked network, enhancing the mechanical strength and thermal resistance of the cured material.[3][7]
Applications in Drug Development and Gene Delivery
The unique structural features of N,N'-Dipentylhexane-1,6-diamine make it an attractive building block for the synthesis of non-viral gene delivery vectors.[3] Cationic lipids and polymers are widely used to condense and deliver nucleic acids (like plasmid DNA and mRNA) into cells.[8][9]
The rationale behind using N,N'-Dipentylhexane-1,6-diamine in this context lies in its ability to be incorporated into larger cationic molecules that can self-assemble with nucleic acids to form nanoparticles. The key contributions of the N,N'-dipentylhexane-1,6-diamine moiety are:
-
Cationic Head Group Formation: The secondary amine groups can be protonated at physiological pH or further quaternized to provide the positive charges necessary for electrostatic interaction with the negatively charged phosphate backbone of nucleic acids.
-
Hydrophobicity: The two pentyl chains provide a significant hydrophobic domain. This hydrophobicity is crucial for the stability of the resulting nanoparticles in aqueous environments and can facilitate interaction with and passage through the lipid bilayers of cell membranes.[10] Studies on related lipopolyamines have shown that varying the length of the aliphatic chains can significantly impact transfection efficiency.[11]
-
Spacer Functionality: The hexamethylene chain acts as a flexible spacer, which can influence the packing of the cationic lipids and the overall morphology of the gene delivery vector.
A general workflow for the formulation of gene delivery nanoparticles using a derivative of N,N'-Dipentylhexane-1,6-diamine is illustrated below.
Caption: A conceptual workflow for the formulation and application of gene delivery nanoparticles.
Conclusion
N,N'-Dipentylhexane-1,6-diamine is a versatile chemical intermediate with significant potential in both materials science and biomedical applications. Its synthesis is achievable through standard organic chemistry methodologies, and its unique combination of a flexible diamine core with hydrophobic pentyl side chains allows for the rational design of polymers with tailored properties and effective non-viral vectors for gene delivery. Further research into the structure-property relationships of materials derived from this diamine will undoubtedly lead to the development of novel and advanced technologies.
References
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- Nie J and Bowman CN. (2002). Synthesis and photopolymerization of N, N?-dimethyl,-N, N?-di (methacryloxy ethyl)-1, 6-hexanediamine as a polymerizable amine coinitiator for dental restorations.
- J Sangyong, et al. (2003). Degradable poly (amino alcohol esters) as potential DNA vectors with low cytotoxicity. Biomacromolecules, 4(6), 1759-1762.
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- Costa, C. F. d., et al. (2009). Preparation and antileishmanial activity of lipophilic N-alkyl diamines. Biomedicine & Pharmacotherapy, 63(1), 40-42.
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- Kihal, A., et al. (2021). Increasing the Hydrophobicity of Hybrid Poly(propylene glycol)-Based Polyhydroxyurethanes by Capping with Hydrophobic Diamine. Industrial & Engineering Chemistry Research, 60(22), 8076-8087.
- Laskar, P., et al. (2018).
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NCERT. (n.d.). Amines. Retrieved from [Link]
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PubChem. (n.d.). N,N'-Dimethylhexane-1,6-diamine. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Varying the chain length in N4,N9-diacyl spermines: non-viral lipopolyamine vectors for efficient plasmid DNA formulation. Retrieved from [Link]
- Wang, Y., et al. (2020). Efficient synthesis of 1,6-hexanediamine via aqueous-phase reductive amination over bifunctional Ru–Co/α-Al2O3 catalyst. Green Chemistry, 22(18), 6069-6078.
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Wikipedia. (n.d.). Hexamethylenediamine. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Lipids and PEG Derivatives for mRNA Delivery. Retrieved from [Link]
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